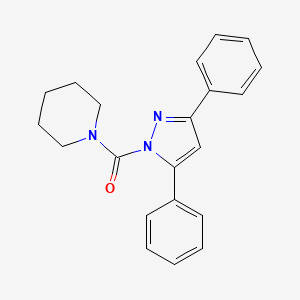

3,5-Diphenylpyrazolyl piperidyl ketone

Description

General Significance of Pyrazole (B372694) and Piperidine (B6355638) Core Structures in Chemical Biology

The pyrazole and piperidine rings are foundational scaffolds in the development of therapeutic agents. researchgate.net Both are prevalent in a multitude of biologically active compounds and approved pharmaceuticals.

Pyrazole , a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore. numberanalytics.comnih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govresearchgate.netmdpi.com The pyrazole nucleus is a key component in several commercially successful drugs. For instance, Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) built around a pyrazole core. The structural features of the pyrazole ring allow it to act as a potent binder to various biological targets, contributing to its broad pharmacological profile. wisdomlib.orgnih.gov

Piperidine , a six-membered nitrogen-containing heterocycle, is one of the most common structural units found in pharmaceuticals and natural alkaloids. wikipedia.orgnih.gov Its saturated, flexible ring system allows it to serve as a versatile scaffold that can be readily functionalized to optimize binding to biological targets. ijnrd.org Piperidine derivatives are integral to drugs across numerous therapeutic areas, including antipsychotics, analgesics, and antihistamines. researchgate.net The piperidine moiety often improves the pharmacokinetic properties of a drug candidate, such as its solubility and ability to cross biological membranes. researchgate.netijnrd.org It is also used in chemical synthesis as a base and in solid-phase peptide synthesis. wikipedia.org

Rationale for Investigating 3,5-Diphenylpyrazolyl Piperidyl Ketone as a Research Target

The rationale for designing and investigating a hybrid molecule like 3,5-Diphenylpyrazolyl piperidyl ketone stems from the principle of molecular hybridization. This strategy involves covalently linking two or more pharmacophores to create a single molecule with the potential for improved affinity, selectivity, or a dual mode of action.

In this specific case, the 3,5-diphenylpyrazole (B73989) moiety is a well-studied structure. Research on 3,5-diaryl-pyrazole derivatives has demonstrated their potential as potent agents against various diseases, notably cancer. nih.gov Studies have shown that compounds with this core structure can exhibit significant growth inhibition activity against human cancer cell lines, such as prostate cancer. nih.gov The biological activity is often linked to the inhibition of key cellular targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov

Current Research Landscape and Emerging Trends for Pyrazole-Piperidine Hybrids

The current research landscape shows a strong and growing interest in the development of hybrid molecules containing pyrazole. nih.gov Pyrazole hybrids, in particular, have demonstrated significant potential in vitro and in vivo against various cancers by inducing apoptosis, regulating autophagy, and disrupting the cell cycle. nih.gov Several pyrazole hybrids have already been approved for cancer therapy, underscoring the success of this strategy. nih.gov

Emerging trends focus on the synthesis of novel pyrazole-based hybrids that target specific biological pathways with high selectivity to minimize off-target effects. There is a significant effort to create fused heterocyclic systems where the pyrazole ring is combined with other biologically active moieties, including piperidine. researchgate.net These studies often involve:

Anticancer Drug Development : A major focus is on creating pyrazole hybrids as inhibitors of various protein kinases, which are crucial regulators of cell proliferation and survival. researchgate.net

Antimicrobial Agents : Researchers are exploring pyrazole-piperidine and other pyrazole hybrids for their potential to combat bacterial and fungal infections, addressing the challenge of antimicrobial resistance. researchgate.net

Structure-Activity Relationship (SAR) Studies : Detailed investigations are conducted to understand how different substituents on both the pyrazole and the attached heterocyclic ring (like piperidine) influence biological activity. researchgate.net This is crucial for the rational design of more potent and selective compounds.

Computational and In-Silico Studies : Molecular docking and other computational methods are increasingly used to predict the binding modes of new hybrids to their biological targets, guiding synthetic efforts and helping to explain observed biological data. researchgate.netnih.gov

The research into pyrazole-piperidine hybrids is part of a broader trend in medicinal chemistry that leverages the modular nature of organic synthesis to rapidly generate and screen diverse chemical structures for therapeutic potential.

Research Findings for Pyrazole Analogs

While specific data for 3,5-Diphenylpyrazolyl piperidyl ketone is not publicly available, the following table presents representative findings for closely related 3,5-diaryl pyrazole and pyrazole hybrid derivatives, illustrating their therapeutic potential.

| Compound Class | Specific Analog Example | Target/Assay | Finding |

| 3,5-Diaryl Pyrazole | 2-bromo-substituted diaryl pyrazole | PC3 & DU145 Prostate Cancer Cells | Found to be a potent inhibitor of cell growth. nih.gov |

| 3,5-Diaryl Pyrazole | Halogen-substituted diaryl pyrazoles | EGFR & VEGFR2 Docking | Showed good binding affinity in docking simulations. nih.gov |

| 3,5-Dimethylpyrazole Hybrid | Compound If (with 5-phenyl-2-furan) | PDE4B Enzyme Inhibition | IC₅₀ value of 1.7 µM. researchgate.net |

| Pyran-Phthalazinone-Pyrazole Hybrid | Compound 4c | A549 Lung Cancer Cells | IC₅₀ value of 9.8 µM. nih.gov |

| Pyran-Phthalazinone-Pyrazole Hybrid | Compound 4c | HeLa Cervical Cancer Cells | IC₅₀ value of 10.1 µM. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C21H21N3O |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

(3,5-diphenylpyrazol-1-yl)-piperidin-1-ylmethanone |

InChI |

InChI=1S/C21H21N3O/c25-21(23-14-8-3-9-15-23)24-20(18-12-6-2-7-13-18)16-19(22-24)17-10-4-1-5-11-17/h1-2,4-7,10-13,16H,3,8-9,14-15H2 |

InChI Key |

QORCLELQDNEVDR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3,5 Diphenylpyrazolyl Piperidyl Ketone Analogs

Established Synthetic Routes to the 3,5-Diphenylpyrazole (B73989) Moiety

The formation of the 3,5-diphenylpyrazole core is a critical first step. This is typically achieved through cyclocondensation reactions that form the pyrazole (B372694) ring, followed by or concurrent with the introduction of the phenyl groups at the desired positions.

Cyclocondensation Reactions for Pyrazole Ring Formation

The most prevalent method for synthesizing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This classic approach, known as the Knorr pyrazole synthesis, offers a straightforward route to the pyrazole core. The reaction involves the condensation of a β-diketone with hydrazine hydrate (B1144303) or a substituted hydrazine. The choice of reactants can influence the substitution pattern of the final pyrazole product.

Another significant cyclocondensation approach involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazines. This method first yields a pyrazoline, which is then oxidized to the corresponding pyrazole. For instance, the reaction of a chalcone (B49325) epoxide with hydrazine hydrate, followed by dehydration, can produce 3,5-diaryl-1H-pyrazoles.

Multicomponent reactions (MCRs) have also emerged as a powerful tool for pyrazole synthesis, offering advantages in terms of efficiency and molecular diversity. These one-pot reactions can generate 1,3-dielectrophiles in situ, which then undergo cyclocondensation with hydrazines.

Synthetic Strategies for Regioselective Phenyl Group Introduction at Positions 3 and 5

Achieving the desired 3,5-diphenyl substitution pattern with high regioselectivity is a key challenge. The choice of starting materials in the Knorr synthesis plays a crucial role. For example, using 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) as the 1,3-dicarbonyl component directly installs the phenyl groups at the C3 and C5 positions of the pyrazole ring upon reaction with hydrazine.

When using unsymmetrical 1,3-diketones, the regioselectivity of the condensation with substituted hydrazines can be influenced by the reaction conditions, such as the solvent and the presence of catalysts. Aprotic solvents with strong dipole moments, like N,N-dimethylacetamide (DMAc), have been shown to significantly improve regioselectivity in favor of the desired isomer. researchgate.net

Furthermore, 1,3-dipolar cycloaddition reactions between diazo compounds and alkynes provide another regioselective route to 3,5-disubstituted pyrazoles. chemmethod.com The careful selection of the diazo compound and the alkyne allows for precise control over the placement of the phenyl substituents.

Approaches for Constructing the Piperidyl Ketone Linkage

Once the 3,5-diphenylpyrazole scaffold is in hand, the next critical step is the introduction of the piperidyl ketone linker. This is typically achieved through acylation or coupling reactions.

Acylation and Coupling Reactions Involving Piperidine (B6355638) Derivatives

A common and direct method for forming the ketone linkage is the acylation of piperidine with a suitable pyrazole derivative. This involves preparing a reactive pyrazole intermediate, most commonly a pyrazole-4-carbonyl chloride. The synthesis of pyrazole-4-carboxylic acids, the precursors to the acid chlorides, can be achieved through various methods, including the Vilsmeier-Haack reaction followed by oxidation.

The Vilsmeier-Haack reaction on a 3,5-diphenylpyrazole using a formylating agent like a mixture of phosphorus oxychloride and N,N-dimethylformamide (DMF) can introduce a formyl group at the C4 position. chemmethod.comijpcbs.comwikipedia.orgorganic-chemistry.org This aldehyde can then be oxidized to the corresponding carboxylic acid. The resulting 3,5-diphenylpyrazole-4-carboxylic acid can be converted to its acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride. The subsequent reaction of this acid chloride with piperidine, typically in the presence of a base to neutralize the HCl byproduct, yields the desired 3,5-diphenylpyrazolyl piperidyl ketone.

Alternatively, direct coupling reactions between the pyrazole-4-carboxylic acid and piperidine can be facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid, allowing for the formation of the amide (ketone in this context) bond with piperidine.

Methods for Carbonyl Group Formation within the Linker

Friedel-Crafts acylation presents another potential route for the formation of the carbonyl group. rsc.org In this approach, the 3,5-diphenylpyrazole would act as the nucleophilic aromatic compound, and a piperidine-derived acylating agent, such as piperidine-1-carbonyl chloride, would serve as the electrophile. pcbiochemres.com The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride. This method would directly introduce the piperidyl ketone moiety onto the pyrazole ring, likely at the C4 position due to the electronic nature of the pyrazole ring. rsc.org

Novel Synthetic Strategies and Advanced Methodologies for 3,5-Diphenylpyrazolyl Piperidyl Ketone

Modern synthetic chemistry offers advanced methodologies that can be applied to the synthesis of 3,5-diphenylpyrazolyl piperidyl ketone and its analogs, often providing improved efficiency, selectivity, and milder reaction conditions.

One such advanced strategy involves the use of transition-metal-catalyzed cross-coupling reactions. For instance, a pre-functionalized pyrazole, such as a 4-halo-3,5-diphenylpyrazole, could be coupled with a piperidine-containing organometallic reagent under palladium or copper catalysis to form the desired ketone.

Furthermore, the development of novel multicomponent reactions could provide a more convergent and atom-economical approach to the target molecule. A hypothetical MCR could involve the simultaneous reaction of a 1,3-diphenyl-1,3-dicarbonyl compound, hydrazine, piperidine, and a carbon monoxide source, potentially leading to the direct formation of the 3,5-diphenylpyrazolyl piperidyl ketone in a single step.

One-Pot and Multi-Component Reaction Sequences

One-pot and multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 3,5-Diphenylpyrazolyl piperidyl ketone from simple precursors in a single synthetic operation. These strategies are highly valued for their ability to reduce waste, save time, and simplify purification processes.

A plausible and efficient one-pot, three-component synthesis for 3,4,5-trisubstituted pyrazoles has been developed, which can be adapted for the synthesis of the target compound's core pyrazole structure. mdpi.commdpi.com This method involves the coupling of aldehydes, 1,3-dicarbonyl compounds, and diazo compounds or their surrogates like tosyl hydrazones. mdpi.commdpi.com The reaction typically proceeds through a tandem sequence of Knoevenagel condensation, 1,3-dipolar cycloaddition, and subsequent oxidative aromatization, often using molecular oxygen as a green oxidant. mdpi.commdpi.com For the synthesis of a 3,5-diphenylpyrazolyl precursor, 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) would serve as the 1,3-dicarbonyl component.

Another relevant multi-component approach involves the reaction of enaminones, benzaldehyde, and hydrazine dihydrochloride (B599025) in water, which provides a straightforward and environmentally friendly route to novel polyfunctionally substituted pyrazoles. longdom.org The use of water as a solvent and the simplicity of the procedure make it an attractive method for generating the pyrazole scaffold. longdom.org Furthermore, MCRs for synthesizing pyrano[2,3-c]pyrazole derivatives, catalyzed by piperidine in an aqueous medium, highlight the utility of piperidine as both a reactant and a catalyst in such transformations. mdpi.com

The general scheme for a multi-component synthesis of a 3,5-diphenylpyrazole core, a precursor to the target ketone, is depicted below. The subsequent acylation with a piperidine moiety would complete the synthesis.

Table 1: Examples of Multi-Component Reactions for Pyrazole Synthesis This table is based on analogous reactions and adapted for the synthesis of the 3,5-diphenylpyrazole core.

| Reactant A (1,3-Dicarbonyl) | Reactant B (Hydrazine Source) | Reactant C (Aldehyde) | Catalyst/Conditions | Product Core | Reference |

|---|---|---|---|---|---|

| Dibenzoylmethane | Hydrazine Hydrate | Not Applicable | Ethanol, Reflux | 3,5-Diphenyl-1H-pyrazole | lookchem.com |

| 1,3-Dicarbonyls | Tosyl Hydrazones | Aldehydes | Molecular Oxygen, One-pot | Polyfunctional Pyrazoles | mdpi.commdpi.com |

| Enaminones | Hydrazine Dihydrochloride | Benzaldehyde | Water, Ammonium (B1175870) Acetate | 1-H-pyrazole derivatives | longdom.org |

Catalyst-Mediated Synthetic Transformations

Catalysis plays a crucial role in the synthesis of pyrazole derivatives, enabling transformations with high efficiency and selectivity. Various catalysts, including acids, bases, and transition metals, have been employed in the synthesis of N-acyl pyrazoles and their precursors.

An oxidative functionalization reaction provides a direct method for preparing N-acyl pyrazoles. For instance, (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone was synthesized in high yield from the corresponding aldehyde and pyrazole using a substoichiometric amount of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate (B79036) as an oxidant. mdpi.com This solvent-free and base-free method represents a clean and green approach to N-acylation. mdpi.com This methodology could be applied to the synthesis of 3,5-Diphenylpyrazolyl piperidyl ketone by reacting 3,5-diphenyl-1H-pyrazole with piperidine-1-carbaldehyde.

The synthesis of N-acyl pyrazoles can also be achieved through the condensation of carbohydrazide (B1668358) derivatives with 1,3-diketones. nih.gov This reaction can be catalyzed by piperidine, acetic acid, or sulfuric acid. nih.gov The use of a ball mill in these reactions represents a solvent-free and efficient method. nih.gov

Zinc(II) compounds have been shown to catalyze the nucleophilic addition of amines to nitriles to form amidines, a transformation that could be relevant for the synthesis of certain pyrazole precursors or derivatives. rsc.org Rhodium-catalyzed asymmetric synthesis has been used to produce enantioenriched 3-substituted piperidines from arylboronic acids and pyridine, which could be a valuable strategy for introducing chirality into the piperidine ring of the target molecule. nih.govsnnu.edu.cnorganic-chemistry.org

Solid-Phase and Solution-Phase Parallel Synthesis Approaches

Solid-phase and solution-phase parallel synthesis are powerful tools for generating libraries of compounds for high-throughput screening. While no specific reports on the solid-phase or solution-phase parallel synthesis of 3,5-Diphenylpyrazolyl piperidyl ketone were identified, the general principles are applicable.

Solution-phase parallel synthesis is an established practice in medicinal chemistry and avoids the need to re-optimize reaction conditions for a solid support. This approach has been successfully used to generate libraries of pyrazoline derivatives.

Solid-phase synthesis offers advantages in terms of ease of purification and automation. The synthesis of N-acyl pyrazoles could potentially be adapted to a solid-phase methodology by immobilizing the pyrazole or piperidine moiety on a suitable resin.

Chemical Modifications and Design of 3,5-Diphenylpyrazolyl Piperidyl Ketone Derivatives

The structural framework of 3,5-Diphenylpyrazolyl piperidyl ketone offers multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. Derivatization can be targeted at the pyrazole nitrogen, the piperidine ring, and the phenyl moieties at positions 3 and 5 of the pyrazole.

Derivatization at the Pyrazole Nitrogen Atom

The nitrogen atom at position 1 of the 3,5-diphenyl-1H-pyrazole precursor is a key site for derivatization. The synthesis of the target ketone itself is an example of such a derivatization, where the pyrazole nitrogen is acylated with a piperidinylcarbonyl group.

The N-acylation of pyrazoles can be achieved by reacting the N-H pyrazole with an appropriate acylating agent, such as piperidine-1-carbonyl chloride, in the presence of a base. Alternatively, as mentioned, an oxidative coupling between the pyrazole and a piperidine carbaldehyde can be employed. mdpi.com

Further modifications at this position could involve the introduction of different heterocyclic or aliphatic ketone moieties to explore structure-activity relationships. For example, reacting 3,5-diphenyl-1H-pyrazole with various substituted benzoyl chlorides would yield a series of N-aroyl-3,5-diphenylpyrazoles. clockss.org

Substituent Variation on the Piperidine Ring System

The piperidine ring provides a versatile scaffold for introducing chemical diversity. Modifications can be made by starting with substituted piperidines in the initial synthesis or by functionalizing the piperidine ring of the final compound.

A variety of substituted piperidines are commercially available or can be synthesized, allowing for the introduction of different functional groups at various positions of the ring. For instance, using 4-aminopiperidine (B84694) or piperidine-4-carboxamide in the acylation step would introduce functional groups that could be further elaborated. rsc.org The electronic and steric effects of these substituents can significantly influence the properties of the final compound. rsc.orgrsc.org

Catalytic methods, such as rhodium-catalyzed cross-coupling, can be used to introduce aryl or other substituents at the 3-position of the piperidine ring, offering a route to chiral derivatives. nih.govsnnu.edu.cnorganic-chemistry.org

Table 2: Potential Derivatives from Substituent Variation on the Piperidine Ring This table presents hypothetical derivatives based on available substituted piperidines.

| Piperidine Precursor | Resulting Substituent on Piperidine Ring | Potential Synthetic Method | Reference for Piperidine Chemistry |

|---|---|---|---|

| Piperidine-4-carboxylic acid | 4-Carboxy | Acylation of 3,5-diphenylpyrazole | nih.gov |

| 4-Hydroxypiperidine | 4-Hydroxy | Acylation of 3,5-diphenylpyrazole | mdpi.com |

| N-Boc-4-aminopiperidine | 4-(N-Boc-amino) | Acylation followed by deprotection | rsc.org |

| Ethyl nipecotate (Ethyl piperidine-3-carboxylate) | 3-Ethoxycarbonyl | Acylation of 3,5-diphenylpyrazole | nih.gov |

Modifications to the Phenyl Moieties at Pyrazole Positions 3 and 5

The two phenyl rings at positions 3 and 5 of the pyrazole core are amenable to various chemical modifications, typically through electrophilic aromatic substitution or cross-coupling reactions. These modifications can significantly impact the electronic and steric properties of the molecule.

Starting from substituted chalcones or 1,3-diketones, a range of derivatives with different substituents on the phenyl rings can be synthesized. For example, using methoxy- or nitro-substituted benzaldehydes and acetophenones in the synthesis of the initial chalcone would lead to corresponding substituted 3,5-diphenylpyrazole precursors. lookchem.comnih.gov

Functionalization of the phenyl rings can also be achieved on the pre-formed 3,5-diphenylpyrazole scaffold. For instance, nitration or halogenation reactions can introduce nitro or halogen groups, which can then serve as handles for further transformations, such as reduction to an amino group or participation in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net Suzuki-Miyaura cross-coupling reactions have been used for the functionalization of pyrazoles, for example, to introduce a phenyl group at the 4-position. rsc.org

Table 3: Examples of Modified Phenyl Moieties in 3,5-Diarylpyrazole Analogs This table is based on reported syntheses of substituted 3,5-diarylpyrazoles.

| Substituent on Phenyl Ring | Position(s) | Method of Introduction | Reference |

|---|---|---|---|

| Methoxy (B1213986) | para | Use of substituted chalcone precursor | lookchem.com |

| Nitro | para | N-arylation with fluoronitrobenzene | researchgate.net |

| Hydroxy | para, meta, dihydroxy | Use of hydroxylated chalcone precursors | nih.gov |

| Fluoro | para | Synthesis from fluorinated precursors | nih.gov |

Isosteric and Bioisosteric Replacements within the Scaffold

The strategic modification of the 3,5-diphenylpyrazolyl piperidyl ketone scaffold through isosteric and bioisosteric replacements is a key approach in medicinal chemistry to refine the pharmacological profile of this class of compounds. These modifications aim to modulate properties such as potency, selectivity, metabolic stability, and pharmacokinetic parameters by replacing specific functional groups or fragments with others that possess similar steric and electronic characteristics.

Isosterism and bioisosterism are fundamental concepts in drug design. Classical isosteres involve the substitution of atoms or groups of atoms with others that have the same number of valence electrons. Non-classical bioisosteres, on the other hand, are structurally distinct but elicit a similar biological response.

In the context of the 3,5-diphenylpyrazolyl piperidyl ketone scaffold, isosteric and bioisosteric replacements can be envisioned at several positions: the pyrazole core, the phenyl rings, and the piperidine moiety. Research on related diarylpyrazole structures has provided valuable insights into the potential for such modifications.

Replacements for the Pyrazole Core:

The central pyrazole ring is a common pharmacophore, but its replacement with other five-membered heterocycles can lead to analogs with improved properties. Bioisosteric replacement of a pyrazole ring with other heterocycles like oxadiazole, triazole, or thiazole (B1198619) has been a successful strategy in the development of cannabinoid receptor antagonists related to rimonabant (B1662492), which shares a 1,5-diarylpyrazole motif. For instance, the substitution of the pyrazole-3-carboxamide moiety in rimonabant with a 5-alkyl oxadiazole ring resulted in a novel class of potent and selective CB1 receptor antagonists. This suggests that similar replacements within the 3,5-diphenylpyrazolyl piperidyl ketone scaffold could yield analogs with altered biological activities.

Modifications of the Phenyl Rings:

The two phenyl rings at the 3 and 5 positions of the pyrazole core are prime targets for isosteric and bioisosteric modifications. The introduction of various substituents on these rings can significantly impact ligand-receptor interactions and physicochemical properties. Common isosteric replacements for a phenyl ring include other aromatic systems such as thiophene, pyridine, or furan. These substitutions can alter the electronic distribution and hydrogen bonding capacity of the molecule, potentially leading to enhanced target affinity or selectivity.

For example, in related pyrazole-based compounds, the replacement of a phenyl group with a pyridyl moiety has been shown to introduce a basic center, which can be advantageous for forming salt forms with improved solubility and for establishing additional interactions with the biological target.

Isosteric and Bioisosteric Replacements for the Piperidine Moiety:

| Original Fragment | Isosteric/Bioisosteric Replacement | Rationale for Replacement |

| Piperidine | Pyrrolidine | Altering ring size to probe conformational requirements of the binding site. |

| Piperidine | Azetidine | Further reduction in ring size, potentially increasing rigidity. |

| Piperidine | Morpholine | Introduction of a heteroatom (oxygen) to increase polarity and potential for hydrogen bonding. |

| Piperidine | Thiomorpholine | Introduction of a sulfur atom, altering polarity and lipophilicity compared to morpholine. |

| Piperidine | Piperazine | Introduction of a second nitrogen atom, allowing for further derivatization or altered acid-base properties. |

| Piperidine | Acyclic Aminoalkyl Chains | Increasing conformational flexibility, which may be beneficial for optimizing interactions with the target. |

Structure Activity Relationship Sar Studies of 3,5 Diphenylpyrazolyl Piperidyl Ketone Analogs

Influence of Pyrazole (B372694) Ring Substitutions on Biological Activity

Effects of Phenyl Group Electronic and Steric Properties at Positions 3 and 5

The electronic and steric characteristics of the phenyl groups at the C3 and C5 positions of the pyrazole ring are significant modulators of biological activity. The introduction of various substituents on these aryl rings can alter the molecule's interaction with biological targets.

Research on 3,5-aryl-substituted pyrazoles has shown that the nature of the substituent on the aryl ring markedly influences reactivity and, by extension, biological activity. In one study, pyrazoles with electron-withdrawing groups, such as a nitro group (NO₂), on the phenyl rings demonstrated higher conversion rates in catalytic reactions compared to those with electron-donating groups like methyl (Me) or methoxy (B1213986) (MeO). nih.gov This suggests that electron-withdrawing substituents can enhance the molecule's reactivity. Conversely, other studies on different pyrazole scaffolds have found that both electron-donating and electron-withdrawing groups can be well-tolerated, depending on the specific biological target and the position of the substitution. For instance, in a series of 5-aminopyrazole derivatives, substituents on a phenyl ring at the N1-position, whether electron-donating (e.g., Me, OMe) or electron-withdrawing (e.g., Cl, F, CF₃, NO₂), resulted in good product yields. acs.orgacs.org However, placing a phenyl group at the C3 position of the pyrazole led to decreased yields, indicating a potential negative steric or electronic influence at that position. acs.orgacs.org

The position of the substituent on the phenyl ring is also crucial. A para-substitution with an amino (NH₂) group on a phenyl ring of a pyrazole derivative was reported to hardly improve binding affinity, whereas a substitution at the meta-position with a methoxy (OCH₃) group led to a significant increase in potency. researchgate.net This highlights the specific spatial and electronic requirements of the target's binding pocket.

Table 1: Effect of Phenyl Group Substituents on Pyrazole Activity

| Position of Substituent | Type of Substituent | Observed Effect on Activity/Reactivity | Reference |

|---|---|---|---|

| 3- and 5-Aryl Rings | Electron-Withdrawing (e.g., -NO₂) | Higher conversion in catalytic reactions | nih.gov |

| 3- and 5-Aryl Rings | Electron-Donating (e.g., -Me, -MeO) | Lower conversion in catalytic reactions | nih.gov |

| 3-Aryl Ring | Phenyl | Decreased product yields in synthesis | acs.orgacs.org |

| 1-Phenyl Ring | Electron-Donating or Withdrawing | Generally well-tolerated | acs.orgacs.org |

| Para-position of Phenyl Ring | Amino (-NH₂) | Little to no improvement in binding affinity | researchgate.net |

Impact of N-Substitution on the Pyrazole Moiety

Studies on N-phenyl pyrazole derivatives have demonstrated the importance of the substituent's position and nature. For example, shifting a benzyl (B1604629) moiety on the N-phenyl group to the ortho-position relative to the nitrogen atom resulted in a marked decrease in binding affinity. researchgate.net This suggests that steric hindrance near the pyrazole nitrogen can be detrimental to activity. Furthermore, the presence of certain protecting groups on the pyrazole nitrogen, such as Boc (tert-butyloxycarbonyl), has been found to be incompatible with some synthetic transformations, indicating that the substituent at this position can significantly alter the ring's reactivity. acs.orgacs.org

In some cases, the absence of a substituent at the pyrazole nitrogen (N-H) is crucial for activity, as the N-H group can act as a hydrogen bond donor. nih.gov Conversely, in other contexts, the introduction of a substituent can enhance properties like selectivity or potency. For instance, in the development of COX-2 inhibitors, N-methanesulfonylpyridinyl-substituted pyrazoles showed high potency and selectivity. nih.gov The choice of N-substituent, therefore, depends heavily on the specific therapeutic target and desired mode of action.

Role of the Piperidyl Ketone Moiety in Modulating Activity

Conformational Analysis of the Piperidine (B6355638) Ring and its Linker

The piperidine ring, particularly when N-acylated (as in a piperidyl ketone), exhibits distinct conformational preferences that can impact its interaction with biological targets. While piperidine generally prefers a chair conformation, N-acylation introduces pseudoallylic strain that influences the orientation of substituents. nih.govacs.org

For N-acylpiperidines with a substituent at the 2-position, the axial orientation is often strongly favored. nih.gov This is contrary to what might be expected from simple steric considerations. The conformation of the piperidine ring itself can also be influenced; while the chair conformation is common, a significant percentage of N-acylpiperidine structures have been observed in a twist-boat conformation, which may be stabilized by interactions with a protein binding site. nih.govacs.org The ketone linker enforces a degree of planarity between the piperidine nitrogen and the carbonyl carbon, which affects the ring's conformational dynamics and the spatial presentation of its substituents.

Table 2: Conformational Preferences in N-Acylpiperidines

| Conformation Type | Prevalence/Stability | Influencing Factors | Reference |

|---|---|---|---|

| Ring Conformation | |||

| Chair | More common in small-molecule crystal structures | Lower thermodynamic energy in isolation | nih.govacs.org |

| Twist-Boat | More prevalent in protein-bound ligand structures (23%) | Potential stabilization by protein-ligand interactions | nih.govacs.org |

| Substituent Orientation (at C2) | |||

| Axial | Strongly favored | Pseudoallylic strain in N-acylpiperidines | nih.gov |

Influence of Substituents on the Piperidine Ring

Substituents on the piperidine ring itself offer another avenue for modifying biological activity, selectivity, and pharmacokinetic properties. The position, size, and chemical nature of these substituents are all important considerations.

Introducing substituents can enhance properties like aqueous solubility, which is a critical factor in drug development. thieme-connect.com For example, adding a substituent at the 2-position of the piperidine ring has been shown to improve this property. thieme-connect.comresearchgate.net However, not all substitutions are beneficial. In a series of 3,5-diamino-piperidine derivatives, the introduction of an acetamide (B32628) group on the piperidine ring led to a complete loss of activity, demonstrating that certain functional groups can be detrimental. nih.gov

The stereochemistry of substituents is also paramount. In many cases, a specific enantiomer of a substituted piperidine will exhibit significantly higher potency than others, highlighting the importance of a precise three-dimensional fit within the biological target. tandfonline.com Furthermore, modifications to the nitrogen atom of the piperidine ring (if it is not the point of attachment for the ketone linker) can drastically alter selectivity for different biological targets. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for 3,5-Diphenylpyrazolyl Piperidyl Ketone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org For a class of molecules like 3,5-diphenylpyrazolyl piperidyl ketone derivatives, QSAR can be a powerful tool for predicting the activity of novel analogs and guiding rational drug design. ijsdr.org

A QSAR study on these derivatives would involve calculating a variety of molecular descriptors for each analog and then using statistical methods, such as Multiple Linear Regression (MLR) or Genetic Algorithms (GA), to build a predictive model. nih.govnih.gov

Relevant descriptors for this class of compounds would likely include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Geometrical (3D) descriptors: These relate to the three-dimensional shape and size of the molecule, which are critical for receptor binding. tandfonline.com

Electronic descriptors: These quantify the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moments, and partial atomic charges. nih.gov These are particularly important for understanding the effects of electron-donating and electron-withdrawing groups on the phenyl and pyrazole rings.

Physicochemical descriptors: Properties like lipophilicity (logP) and molecular weight are often crucial for both activity and pharmacokinetic properties. unair.ac.id

For example, a QSAR study on 3,5-bis(arylidene)-4-piperidone derivatives found that molecular density, HOMO energy, and dipole moment were significant factors influencing their cytotoxic activity. nih.gov Another study on furan-pyrazole piperidine derivatives successfully used 3D and 2D autocorrelation descriptors to model their inhibitory activity. tandfonline.comnih.gov A robust QSAR model for 3,5-diphenylpyrazolyl piperidyl ketone derivatives would enable the virtual screening of new compounds, prioritizing the synthesis of those with the highest predicted activity.

Table 3: Common Descriptors in QSAR Studies of Related Heterocycles

| Descriptor Type | Example Descriptor | Potential Relevance to Target Compound | Reference |

|---|---|---|---|

| Topological | X2A (Atom-type index) | Describes molecular connectivity and branching | nih.gov |

| Geometrical | Molecular Density | Relates to the spatial arrangement and compactness of the molecule | nih.gov |

| Electronic | HOMO Energy | Reflects the molecule's ability to donate electrons | nih.gov |

| Electronic | Dipole Moment | Quantifies the polarity of the molecule | nih.gov |

| Physicochemical | logP (Lipophilicity) | Influences membrane permeability and binding to hydrophobic pockets | unair.ac.id |

Selection and Calculation of Physicochemical and Electronic Descriptors

To quantitatively describe the structural features of 3,5-Diphenylpyrazolyl piperidyl ketone analogs, a variety of physicochemical and electronic descriptors are employed. These numerical representations of molecular properties are essential for developing Quantitative Structure-Activity Relationship (QSAR) models. frontiersin.org The selection of descriptors is a critical step, aiming to capture the key molecular attributes that influence the interaction of the compounds with their biological target.

Commonly used physicochemical descriptors include those related to lipophilicity, shape, and size. frontiersin.org Lipophilicity, often expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), is crucial for determining a compound's ability to cross cell membranes. frontiersin.org Molecular weight (MW), molar volume (MV), and molar refractivity (MR) provide insights into the steric requirements of the binding site. frontiersin.org Topological descriptors, such as the Wiener index and Balaban index, quantify molecular branching and connectivity. frontiersin.org

Electronic descriptors, on the other hand, describe the electronic aspects of the molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are indicative of a molecule's ability to donate or accept electrons, respectively. frontiersin.org The dipole moment and polar surface area (PSA) are also important for understanding polar interactions with the receptor. frontiersin.orgresearchgate.net The E-state index, which integrates electronic and topological characteristics, can also be a valuable descriptor. frontiersin.org

The calculation of these descriptors is typically performed using specialized computational chemistry software. These programs utilize the 2D or 3D structure of the molecules to compute the various parameters. For a hypothetical series of 3,5-Diphenylpyrazolyl piperidyl ketone analogs, a selection of calculated descriptors might be presented as follows:

| Compound ID | R-Group | logP | Molar Refractivity (MR) | HOMO (eV) | LUMO (eV) |

| 1 | H | 4.85 | 135.2 | -6.12 | -1.58 |

| 2 | 4-Cl | 5.54 | 140.3 | -6.25 | -1.75 |

| 3 | 4-OCH3 | 4.79 | 142.8 | -5.98 | -1.45 |

| 4 | 4-NO2 | 4.62 | 142.1 | -6.55 | -2.10 |

| 5 | 3-F | 5.10 | 136.0 | -6.30 | -1.65 |

This table presents hypothetical data for illustrative purposes.

Development and Validation of Predictive QSAR Models

With a set of calculated descriptors and corresponding biological activity data (e.g., IC50 values), Quantitative Structure-Activity Relationship (QSAR) models can be developed. These mathematical models aim to establish a correlation between the structural descriptors and the observed activity. frontiersin.org The development process involves selecting a subset of descriptors that best explains the variance in the biological data.

Multiple Linear Regression (MLR) is a common technique used to build QSAR models, where the biological activity is expressed as a linear combination of the selected descriptors. researchgate.net Other methods include Partial Least Squares (PLS) and machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). nih.gov

A crucial aspect of QSAR modeling is rigorous validation to ensure the model's robustness and predictive power. nih.gov Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which yields a cross-validated correlation coefficient (Q²). researchgate.net A high Q² value (typically > 0.5) indicates good internal predictivity.

External validation involves using the developed model to predict the activity of a set of compounds (the test set) that were not used in the model's creation. nih.govscispace.com The predictive ability of the model is assessed by the predictive R² (R²_pred). A high R²_pred value suggests that the model can accurately predict the activity of new, untested compounds. researchgate.net

A hypothetical QSAR model for a series of 3,5-Diphenylpyrazolyl piperidyl ketone analogs might be represented by an equation like:

pIC50 = 0.45 * logP + 0.08 * MR - 0.92 * LUMO + 2.5

The statistical quality of such a model would be evaluated using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² (R²_pred). researchgate.net

| Statistical Parameter | Value | Description |

| R² | 0.88 | Coefficient of determination, indicating the proportion of variance in the dependent variable that is predictable from the independent variable(s). |

| Q² | 0.81 | Cross-validated correlation coefficient, a measure of the model's internal predictive ability. |

| R²_pred | 0.79 | Predictive R² for the external test set, indicating the model's ability to predict the activity of new compounds. |

This table presents hypothetical data for illustrative purposes.

Interpretation of Molecular Features Contributing to Activity

The ultimate goal of a QSAR study is to interpret the developed model to understand which molecular features are important for biological activity. This interpretation guides the design of new, more potent analogs.

Based on the hypothetical QSAR equation above, the following interpretations could be made:

Positive coefficient for logP: This suggests that increased lipophilicity is favorable for activity. This could be due to improved membrane permeability or hydrophobic interactions within the binding pocket of the target protein.

Positive coefficient for Molar Refractivity (MR): This indicates that bulkier and more polarizable substituents are preferred. This might suggest that van der Waals interactions and a good fit within the binding site are important for activity. researchgate.net

Negative coefficient for LUMO energy: A lower LUMO energy implies a better electron-accepting capability. This could indicate that the compound participates in charge-transfer interactions or forms hydrogen bonds where it acts as an acceptor with the biological target. frontiersin.org

By analyzing the coefficients and the nature of the descriptors in the QSAR model, medicinal chemists can make informed decisions about which parts of the 3,5-Diphenylpyrazolyl piperidyl ketone scaffold to modify. For instance, to enhance activity, one might consider adding substituents that increase lipophilicity and polarizability while also introducing electron-withdrawing groups to lower the LUMO energy. This rational, data-driven approach to drug design is a cornerstone of modern pharmaceutical research.

Computational Chemistry and in Silico Investigations of 3,5 Diphenylpyrazolyl Piperidyl Ketone

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as 3,5-Diphenylpyrazolyl piperidyl ketone, might interact with the binding site of a target protein.

No specific research data available for 3,5-Diphenylpyrazolyl piperidyl ketone.

A typical molecular docking study would involve preparing the three-dimensional structure of 3,5-Diphenylpyrazolyl piperidyl ketone and the target protein. Docking algorithms would then be used to sample a wide range of possible conformations of the ligand within the protein's active site. The output would be a set of predicted binding poses, ranked by how well they fit. For this specific compound, one would hypothesize potential protein targets based on the therapeutic areas where pyrazole (B372694) derivatives have shown activity. The analysis would then focus on the most plausible binding orientations.

No specific research data available for 3,5-Diphenylpyrazolyl piperidyl ketone.

Once potential binding poses are generated, a detailed analysis of the intermolecular interactions between the ligand and the protein is crucial. For 3,5-Diphenylpyrazolyl piperidyl ketone, one would expect several key interactions:

Hydrogen Bonding: The ketone oxygen and the pyrazole nitrogen atoms could act as hydrogen bond acceptors, forming interactions with suitable donor residues (e.g., Lysine, Arginine, Serine) in the protein's active site.

Hydrophobic Interactions: The two phenyl rings and the piperidine (B6355638) ring provide significant hydrophobic surfaces that could interact with nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine).

π-π Stacking: The aromatic phenyl rings could engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan within the binding pocket.

A hypothetical table of interactions might look as follows:

| Interaction Type | Ligand Moiety Involved | Potential Protein Residues |

| Hydrogen Bond | Ketone Oxygen | Amide backbone, Ser, Thr, Tyr |

| Hydrogen Bond | Pyrazole Nitrogen | Asn, Gln, His |

| Hydrophobic | Phenyl Rings | Leu, Val, Ile, Ala, Phe |

| Hydrophobic | Piperidine Ring | Leu, Val, Ile, Ala |

| π-π Stacking | Phenyl Rings | Phe, Tyr, Trp |

No specific research data available for 3,5-Diphenylpyrazolyl piperidyl ketone.

Scoring functions are used in molecular docking to estimate the binding affinity between the ligand and the protein for each predicted pose. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding. By comparing the docking scores of a series of analogs of 3,5-Diphenylpyrazolyl piperidyl ketone, researchers could predict which modifications might lead to improved binding affinity.

A hypothetical table comparing the predicted binding affinities of an analog series might be structured as follows:

| Compound | Modification | Docking Score (kcal/mol) | Predicted pIC50 |

| 3,5-Diphenylpyrazolyl piperidyl ketone | Parent Compound | -8.5 | 6.2 |

| Analog 1 | 4-Chloro substitution on a phenyl ring | -9.1 | 6.8 |

| Analog 2 | 4-Methoxy substitution on a phenyl ring | -8.2 | 5.9 |

| Analog 3 | Methyl substitution on the piperidine ring | -8.7 | 6.4 |

Pharmacophore Modeling for Ligand Design and Virtual Screening

Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity.

No specific research data available for 3,5-Diphenylpyrazolyl piperidyl ketone.

In the absence of a known protein structure, a pharmacophore model can be generated based on a set of active analog molecules. This involves aligning the structures of several active compounds and identifying the common chemical features that are likely responsible for their shared biological activity. For 3,5-Diphenylpyrazolyl piperidyl ketone and its hypothetical active analogs, a pharmacophore model might include features such as:

Two Aromatic Rings (AR)

One Hydrogen Bond Acceptor (HBA) from the ketone

One Hydrophobic (HY) feature from the piperidine ring

A table summarizing a hypothetical pharmacophore model could be:

| Pharmacophoric Feature | Location in Compound |

| Aromatic Ring 1 | Phenyl group at position 3 of pyrazole |

| Aromatic Ring 2 | Phenyl group at position 5 of pyrazole |

| Hydrogen Bond Acceptor | Ketone oxygen |

| Hydrophobic Group | Piperidine ring |

No specific research data available for 3,5-Diphenylpyrazolyl piperidyl ketone.

If the three-dimensional structure of the target protein is known, a pharmacophore model can be derived from the features of its binding pocket. This involves identifying key interaction points within the active site, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic patches. A ligand designed to match these features would be predicted to have a high binding affinity. For a hypothetical target of 3,5-Diphenylpyrazolyl piperidyl ketone, the structure-based pharmacophore might highlight a specific arrangement of features that complements the protein's active site.

A hypothetical table of structure-based pharmacophore features could look like this:

| Feature in Binding Pocket | Complementary Ligand Feature |

| Hydrogen Bond Donor (e.g., Lys-NH3+) | Hydrogen Bond Acceptor (e.g., Ketone) |

| Hydrophobic Pocket | Hydrophobic Group (e.g., Piperidine) |

| Aromatic Residue (e.g., Phe) | Aromatic Ring (e.g., Phenyl) |

Application in High-Throughput Virtual Screening for Novel Hit Identification

High-Throughput Virtual Screening (HTVS) is a cornerstone of modern drug discovery, enabling the rapid and cost-effective screening of vast chemical libraries against a biological target. rjpn.org This computational technique has been successfully employed to identify novel hit compounds featuring the pyrazole core.

By computationally docking large libraries of pyrazole-containing molecules into the active sites of target proteins, researchers can prioritize a smaller, more manageable set of candidates for experimental validation. For instance, HTVS has been instrumental in discovering pyrazole-based inhibitors for enzymes such as Cyclin-Dependent Kinase 8 (CDK8), a key target in cancer therapy. rjpn.org In such studies, thousands of pyrazole derivatives are evaluated for their potential binding affinity and mode, with the top-scoring compounds selected for further analysis. rjpn.org

The process typically involves several stages of filtering, starting with broad-based docking and progressing to more refined scoring functions and visual inspection of the binding poses. This hierarchical approach ensures both efficiency and accuracy in hit identification. rjpn.org The success of HTVS in identifying potent pyrazole-based inhibitors highlights the utility of this scaffold in generating high-quality lead compounds. rjpn.orgnih.gov

Table 1: Representative Pyrazole Derivatives Identified Through Virtual Screening

| Compound Class | Target Enzyme | Screening Method | Key Findings |

| Pyrazole Derivatives | Fungal 14-alpha demethylase | Molecular Docking, Virtual Screening | Identification of compounds with prominent anti-fungal activity. ijnrd.org |

| 3-phenyl-1H-5-pyrazolylamides | Papain-like protease (PLpro) of SARS-CoV-2 | Virtual Screening | Discovery of a novel class of PLpro inhibitors. nih.gov |

| Pyrazole-based compounds | Cyclin-Dependent Kinase 8 (CDK8) | High-Throughput Virtual Screening (HTVS) | Identification of both type I and type II inhibitors. rjpn.org |

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations provide a powerful lens through which to observe the dynamic behavior of ligand-receptor complexes at an atomic level. These simulations, which model the movement of atoms and molecules over time, are crucial for understanding the stability and conformational dynamics of a drug candidate within its biological target.

A critical application of MD simulations is to assess the stability of the complex formed between a pyrazole derivative and its target protein. By simulating the complex over nanoseconds or even microseconds, researchers can monitor key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site.

Furthermore, MD simulations can elucidate the specific interactions that contribute to complex stability, such as hydrogen bonds, hydrophobic interactions, and salt bridges. For example, simulations of pyrazole derivatives targeting carbonic anhydrase have been used to confirm that the observed inhibitory activity is supported by stable binding within the enzyme's active site. tandfonline.com

MD simulations are also invaluable for exploring the conformational flexibility of both the ligand and the receptor. The 3,5-diphenylpyrazolyl piperidyl ketone, with its multiple rotatable bonds, would be expected to adopt various conformations. MD simulations can map the energy landscape of these conformations and identify the most favorable binding poses.

Moreover, these simulations can reveal "induced fit" mechanisms, where the binding of the ligand induces conformational changes in the protein to achieve a more complementary and stable interaction. Studies on pyrazole derivatives as CDK2 inhibitors have utilized MD simulations to explore the binding modes and key structural features that influence the interaction between the inhibitors and the enzyme. nih.gov

Advanced Computational Methodologies

Beyond standard docking and MD simulations, more advanced computational techniques are employed to gain deeper insights into the thermodynamics and design principles of pyrazole-based inhibitors.

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are two prominent methods for calculating the binding free energy of a ligand to its receptor. These calculations provide a more quantitative prediction of a compound's potency than docking scores alone.

The MM/PBSA approach combines the molecular mechanics energy of the complex with a continuum solvation model to estimate the binding free energy. ijnrd.org This method has been widely applied to rank and prioritize potential drug candidates. ijnrd.org For instance, MM/PBSA has been used to refine the docking scores of pyrazole derivatives targeting carbonic anhydrase, showing good agreement with experimental activities. tandfonline.com

FEP is a more rigorous and computationally expensive method that involves alchemically "transforming" one molecule into another to calculate the free energy difference between them. This technique can be used to accurately predict the change in binding affinity resulting from a specific chemical modification to the pyrazole scaffold. While computationally demanding, FEP can provide highly accurate predictions to guide lead optimization. tandfonline.com

Table 2: Comparison of Advanced Computational Methods

| Method | Principle | Key Application | Computational Cost |

| MM/PBSA | Combines molecular mechanics with continuum solvation models. ijnrd.org | Ranking and prioritizing congeneric series of ligands. ijnrd.org | Moderate |

| FEP | Calculates free energy differences through alchemical transformations. tandfonline.com | Accurately predicting the impact of small chemical modifications on binding affinity. tandfonline.com | High |

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. The 3,5-diphenylpyrazolyl scaffold serves as an excellent starting point for such endeavors.

Computational algorithms can "grow" new functional groups onto the pyrazole core or link fragments together within the active site of a target protein to design novel ligands. These methods can explore a vast chemical space to identify synthetically accessible molecules with optimized binding affinity and selectivity. The structural information gleaned from docking and MD simulations of known pyrazole inhibitors can inform the rules and constraints used in the de novo design process, guiding the generation of the next generation of therapeutic agents.

Investigation of Biological Targets and Elucidation of Mechanisms of Action for 3,5 Diphenylpyrazolyl Piperidyl Ketone Analogs

Enzymatic Inhibition Studies and Kinetic Characterization

Analogs built upon the 3,5-diphenylpyrazole (B73989) framework have been systematically evaluated against several classes of enzymes, demonstrating significant inhibitory potential. These studies are crucial for understanding their mechanism of action and for the development of targeted therapeutic agents.

The pyrazole (B372694) scaffold has been identified as a promising core for the development of inhibitors targeting hydrolase enzymes, particularly serine and cysteine proteases.

Serine Proteases: Derivatives of pyrazole have shown significant promise as serine protease inhibitors. Thrombin (Factor IIa), a key serine protease in the blood coagulation cascade, is a primary target. nih.gov A series of flexible acylated 1H-pyrazol-5-amines were identified as potent thrombin inhibitors, with some compounds exhibiting inhibitory concentrations (IC50) in the nanomolar range. nih.gov For instance, the most potent derivative, compound 24e , demonstrated an IC50 of 16 nM. nih.gov These compounds operate through a serine-trapping mechanism, where they transfer their acyl group to the catalytic Ser195 residue of thrombin, leading to covalent inhibition. nih.gov This covalent modification was confirmed by mass-shift assays. nih.gov

Furthermore, pyrazolo[4,3-c] nih.govnih.govchemmethod.comoxadiazin-3(5H)-one derivatives have been explored as mechanism-based inhibitors of human leukocyte elastase (HLE), another significant serine protease. nih.gov Two compounds from this series, 2i and 2k , displayed time-dependent inhibition of HLE, which is characteristic of a mechanism-based process. nih.gov The interaction of these inhibitors with the enzyme's active site has been supported by molecular docking studies. nih.gov

Cysteine Proteases: The pyrazole structure has also been incorporated into inhibitors of cysteine proteases. Modifications of diarylalkene-based compounds, which included the bioisosteric substitution with pyrazoles, have been explored in the design of inhibitors for calpains, a family of calcium-dependent cysteine proteases. nih.gov Additionally, α-ketoheterocycles, a class that can include pyrazole-containing structures, have been widely investigated as inhibitors for various cysteine proteases, including cathepsins. nih.gov

Pyrazole and pyrazoline derivatives have been extensively studied as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical to the metabolism of neurotransmitters.

Halogenated pyrazolines, in particular, have demonstrated potent and selective inhibition of MAO-B. mdpi.com For example, compound EH7 (3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole) was found to be a highly potent MAO-B inhibitor with an IC50 value of 0.063 µM and a high selectivity index (SI) of 133.0 for MAO-B over MAO-A. mdpi.com Kinetic studies revealed that EH7 is a reversible and competitive inhibitor of MAO-B, with a Ki value of 0.034 µM. mdpi.com The inhibitory potency against MAO-B was found to be influenced by the halogen substituent, following the order: -F > -Cl > -Br > -H. mdpi.com

Conversely, other pyrazoline series have shown selectivity for MAO-A. A series of 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivatives were found to be selective and reversible inhibitors of human MAO-A (hMAO-A). nih.gov Compound 7 from this series was a particularly potent hMAO-A inhibitor with a Ki value of 0.06 µM. nih.gov Additionally, a series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives displayed high activity against both MAO-A and MAO-B isoforms, with Ki values in the low nanomolar range. acs.org

The pyrazoline scaffold has been a key structural element in the design of inhibitors for acetylcholinesterase (AChE), an enzyme central to the cholinergic hypothesis of Alzheimer's disease. nih.gov

Several series of pyrazoline derivatives have been synthesized and evaluated for their AChE inhibitory activity. nih.govacs.org In one study, four compounds (2a, 2g, 2j, and 2l ) were identified as selective AChE inhibitors. nih.gov The inhibitory potency was found to be dependent on the substitution pattern on the phenyl ring attached to the N1 position of the pyrazoline core. nih.govacs.org Specifically, a nitro group at the meta position or a chloro group, also at the meta position, significantly enhanced AChE inhibitory activity. nih.govacs.org

Another study focused on N-phenylacetamide derivatives bearing a pyrazole ring, which also showed moderate and selective AChE inhibitory activity. dergipark.org.tr Among these, compounds 3 and 4 were the most active, with IC50 values of 8.97 µM and 8.32 µM, respectively. dergipark.org.tr None of the tested compounds in this series showed inhibitory activity against butyrylcholinesterase (BuChE), highlighting their selectivity for AChE. dergipark.org.tr

The pyrazole core is recognized as a privileged scaffold in medicinal chemistry for developing kinase inhibitors, including those targeting cyclin-dependent kinases (CDKs). mdpi.com Dysregulation of CDKs is a hallmark of cancer, making them attractive therapeutic targets. nih.gov

Numerous studies have reported on pyrazole-based derivatives as potent CDK inhibitors. rsc.orgnih.gov One study described a series of novel diphenyl-1H-pyrazoles that were screened for CDK2 inhibition. Compounds 9b , 9c , and 9e exhibited promising activity with IC50 values of 41.36, 29.31, and 40.54 nM, respectively, which are comparable to or better than the reference inhibitor R-Roscovitine (IC50 = 43.25 nM). nih.gov Another investigation of pyrazole derivatives identified compounds 4 , 7a , 7d , and 9 as strong CDK2/cyclin A2 inhibitors, with IC50 values of 3.82, 2.0, 1.47, and 0.96 μM, respectively. rsc.org

The versatility of the pyrazole scaffold allows for targeting different CDK isoforms. For instance, compound 8b was found to preferentially inhibit CDK4/D1, while compound 8c showed more potent inhibition of CDK1, CDK2, and CDK4 over CDK7. nih.gov Computational methods have also been successfully employed to identify pyrazole-based inhibitors for other kinases in the family, such as CDK8. chemmethod.com

Meprins are metalloproteases of the astacin (B162394) family that have recently emerged as potential drug targets for various diseases. nih.govnih.gov The 3,5-diphenylpyrazole structure has served as a foundational scaffold for developing potent inhibitors of both meprin α and meprin β. nih.govsemanticscholar.org

Starting with the 3,5-diphenylpyrazole (7a ), which itself showed high potency against meprin α, researchers conducted structural modifications to optimize activity and selectivity. nih.govsemanticscholar.org The introduction of a phenyltetrazole moiety (14p ) improved activity against meprin β by a factor of 16 compared to the parent compound, although it remained a more potent inhibitor of meprin α. nih.gov Equipotent inhibition of both meprin isoforms was achieved with a halophenol (14m ) and a 3-hydroxy-isoxazol moiety (14n ). nih.gov

These studies have led to the discovery of potent pan-meprin inhibitors as well as highly potent and selective inhibitors of meprin α. tandfonline.com The favorable off-target selectivity profile of these novel pyrazole derivatives against other related metalloproteases makes them valuable chemical probes for further elucidating the physiological and pathological roles of meprins. tandfonline.comresearchgate.net

Receptor Ligand Binding Investigations

In addition to enzymatic inhibition, diarylpyrazole analogs have been investigated for their ability to bind to G-protein coupled receptors (GPCRs), demonstrating their potential as receptor antagonists or inverse agonists.

A prominent example is the class of 1,5-diarylpyrazole analogs that act as antagonists for the cannabinoid receptor 1 (CB1). nih.gov The well-known compound SR141716A, a 1,5-diphenylpyrazole derivative, is a potent and selective CB1 receptor antagonist. nih.gov Other analogs, such as AM251 and AM281, which also feature the 1,5-diarylpyrazole core, exhibit high binding affinity for the CB1 receptor and function as antagonists or inverse agonists. nih.gov

Furthermore, pyrazole-containing heterocyclic structures have been developed as dopamine (B1211576) receptor ligands. An enantiomerically pure biphenylcarboxamide based on a 5-aminotetrahydropyrazolopyridine scaffold, (S)-5a , displayed an exceptionally high affinity for the dopamine D3 receptor, with a Ki of 27 pM, and showed significant selectivity over the D2 subtype. nih.gov Molecular modeling suggests that the high affinity of this compound is due to a favorable interaction between the ligand's central ammonium (B1175870) unit and an aspartate residue in the receptor's binding site. nih.gov

Affinity and Selectivity for Cannabinoid Receptors (e.g., CB1)

The primary biological targets for many pyrazole-based compounds, such as the analogs of 3,5-diphenylpyrazolyl piperidyl ketone, are the cannabinoid receptors, CB1 and CB2. The CB1 receptors are predominantly located in the central nervous system, while CB2 receptors are mainly found in peripheral tissues, particularly in cells of the immune system. nih.gov The affinity and selectivity of these compounds for the cannabinoid receptors are crucial determinants of their pharmacological effects.

Research into pyrazole derivatives, particularly those developed from the lead compound rimonabant (B1662492) (SR141716A), has demonstrated that modifications to the pyrazole scaffold can significantly influence binding to cannabinoid receptors. elsevierpure.comnih.gov For instance, a series of tricyclic pyrazole-based compounds have been synthesized and shown to possess high affinity and selectivity for either CB1 or CB2 receptors. nih.gov Many of these analogs act as antagonists or inverse agonists at the CB1 receptor. elsevierpure.com

The binding affinity is typically determined through competitive binding assays using radiolabeled cannabinoid ligands, such as [3H]CP-55,940 or [3H]SR141716A. nih.gov The resulting inhibition constant (Ki) values quantify the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity. The selectivity of a compound for one receptor over the other is expressed as a ratio of their Ki values (e.g., Ki CB2/Ki CB1).

Studies on various 1,4-dihydroindeno(1,2-c)pyrazole derivatives have revealed compounds with very high in vitro binding affinity for CB2 receptors, in some cases exceeding that of the selective CB2 ligand SR144528. nih.gov Conversely, other modifications on the pyrazole core have led to compounds with preferential affinity for CB1 receptors. For example, the compound NESS0327 displays a Ki of 4.2 nM for CB1 and 55.7 nM for CB2, resulting in a 13.26-fold selectivity for the CB1 receptor. nih.gov

| Compound Analog | Target Receptor | Binding Affinity (Ki, nM) | Selectivity (CB2/CB1) | Reference |

|---|---|---|---|---|

| NESS0327 | CB1 | 4.2 | 13.26 | nih.gov |

| NESS0327 | CB2 | 55.7 | ||

| Rimonabant (SR141716A) | CB1 | Potent Antagonist | High for CB1 | elsevierpure.comnih.gov |

| Tricyclic Pyrazole Derivatives | CB2 | High Affinity | High for CB2 | nih.gov |

Profiling Against Other Relevant Receptor Families

Some cannabinoid receptor ligands have been found to interact with G protein-coupled receptors (GPCRs) other than CB1 and CB2, such as the orphan receptor GPR55. researchgate.net Additionally, interactions with ligand-gated ion channels and transient receptor potential (TRP) channels have been reported. researchgate.net For example, some cannabinoids are known to modulate TRP vanilloid 1 (TRPV1) channels, which are involved in pain sensation. researchgate.net

The screening of pyrazole derivatives against a broader panel of receptors is crucial for identifying potential polypharmacology, where a single compound interacts with multiple targets. This can be therapeutically advantageous in some contexts but can also lead to unintended side effects.

Cellular Pathway Modulation and Functional Assays (In Vitro)

The binding of pyrazole analogs to cannabinoid receptors initiates a cascade of intracellular signaling events. As G protein-coupled receptors, both CB1 and CB2 receptors primarily couple to inhibitory G proteins (Gi/o). nih.govmdpi.com

Activation of the CB1 receptor by an agonist typically leads to:

Inhibition of adenylyl cyclase: This results in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced activity of protein kinase A (PKA). mdpi.com

Modulation of ion channels: This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of certain voltage-gated calcium channels. mdpi.com

Activation of mitogen-activated protein kinase (MAPK) pathways: This includes the activation of extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK. nih.gov

Activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is known to be involved in promoting cell survival. nih.gov

Interestingly, some pyrazole-based CB1 receptor antagonists, like rimonabant, can exhibit inverse agonism, meaning they can reduce the basal signaling activity of the receptor in the absence of an agonist. nih.gov The modulation of these signaling pathways by pyrazole derivatives can have profound effects on cellular function. For example, the cannabinoid-induced increase in intracellular calcium has been shown to be mediated by the inositol (B14025) triphosphate (IP3) signaling pathway. psu.edu

The modulation of cellular signaling pathways by pyrazole derivatives can lead to the induction or inhibition of various cellular processes, including apoptosis (programmed cell death).

Several studies have demonstrated the pro-apoptotic effects of pyrazole-based compounds in cancer cell lines. For instance, a series of novel pyrazole derivatives were found to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.govrsc.org Inhibition of CDK2 can lead to cell cycle arrest, and in some cases, the induction of apoptosis. rsc.org One such pyrazole derivative induced significant cell cycle arrest at the G1 phase and promoted apoptosis in HCT-116 colon cancer cells. rsc.orgresearchgate.net

Furthermore, novel 5-phenyl-N-piperidine ethanone-4,5-dihydropyrazole derivatives have been synthesized and shown to exhibit antiproliferative activities against various cancer cell lines, including SGC-7901 (gastric cancer), MGC-803 (gastric cancer), and Bcap-37 (breast cancer). nih.gov Some of these compounds were also found to inhibit telomerase, an enzyme that is crucial for the survival of many cancer cells. nih.gov

| Compound Class | Cellular Process | Mechanism | Cell Line(s) | Reference |

|---|---|---|---|---|

| Pyrazole derivatives | Apoptosis Induction | CDK2 Inhibition, G1 phase arrest | HCT-116 | rsc.orgresearchgate.net |

| 5-phenyl-N-piperidine ethanone-4,5-dihydropyrazole derivatives | Inhibition of Proliferation | Telomerase Inhibition | SGC-7901, MGC-803, Bcap-37 | nih.gov |

Elucidation of Structure-Mechanism Relationships

The extensive research on pyrazole-based cannabinoid receptor ligands has led to a good understanding of their structure-activity relationships (SAR). elsevierpure.comnih.govconsensus.app These studies have identified key structural features that are essential for potent and selective interaction with cannabinoid receptors.

For pyrazole-based CB1 receptor antagonists, the following structural requirements have been established: elsevierpure.comnih.govconsensus.app

A para-substituted phenyl ring at the 5-position of the pyrazole ring: This group is crucial for high-affinity binding.

A carboxamido group at the 3-position: This group, often with a piperidinyl substituent, is a key interaction point with the receptor.

A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring: This bulky group contributes significantly to the antagonist activity.

The most potent compounds in some series have been found to contain a p-iodophenyl group at the 5-position and a piperidinyl carboxamide at the 3-position. elsevierpure.comnih.gov The introduction of structural constraints, such as creating tricyclic pyrazole systems, has been shown to impact receptor interaction, in some cases leading to high affinity and selectivity for a particular receptor subtype. nih.gov The flattening of the pyrazole core, as seen in some 1,4-dihydroindeno(1,2-c)pyrazole derivatives, appears to be important for conferring agonist rather than antagonist activity at the CB2 receptor. mdpi.com

Understanding these structure-mechanism relationships is vital for the rational design of new pyrazole-based compounds with desired pharmacological profiles, such as improved selectivity, potency, and specific functional activities (e.g., antagonist versus agonist).

Future Perspectives and Research Challenges for 3,5 Diphenylpyrazolyl Piperidyl Ketone Research

Exploration of Diverse Substituent Libraries for Enhanced Biological Profiles

A crucial avenue for advancing the therapeutic potential of 3,5-diphenylpyrazolyl piperidyl ketone lies in the systematic exploration of diverse substituent libraries. The biological activity and selectivity of pyrazole-based compounds are highly dependent on the nature and position of substituents on the pyrazole (B372694) and adjacent rings. mdpi.com Structure-activity relationship (SAR) studies on various pyrazole derivatives have consistently demonstrated that even minor chemical modifications can lead to significant changes in potency, selectivity, and pharmacokinetic properties. researchgate.netmdpi.com

Integration of Artificial Intelligence and Machine Learning in Rational Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the rational design of novel therapeutics, and the development of 3,5-diphenylpyrazolyl piperidyl ketone analogs is no exception. nih.govresearchgate.net These computational tools can significantly accelerate the drug discovery process by predicting the biological activities and properties of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.netnih.gov

AI and ML algorithms can be trained on existing data from pyrazole derivatives to build predictive models for structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR). nih.gov These models can then be used to virtually screen large libraries of potential 3,5-diphenylpyrazolyl piperidyl ketone derivatives, identifying those with the highest predicted affinity and selectivity for a specific target. nih.govresearchgate.net This integrated approach of computational and synthetic strategies can streamline the optimization of lead compounds and reduce the time and cost associated with traditional drug development. nih.gov For example, a recent study successfully employed a combination of combinatorial chemistry, molecular docking, and deep learning to design and synthesize novel pyrazole derivatives as potential antiviral agents. nih.gov

Development of Prodrug Strategies and Targeted Delivery Systems (Conceptual)

One of the significant challenges in drug development is overcoming poor physicochemical properties, such as low aqueous solubility, which can hinder a compound's bioavailability and therapeutic efficacy. nih.gov Prodrug strategies offer a valuable approach to address these limitations. mdpi.comslideshare.net A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active therapeutic agent. slideshare.net

For 3,5-diphenylpyrazolyl piperidyl ketone, a prodrug approach could be conceptually designed to enhance its solubility and permeability. nih.govmdpi.com This might involve attaching a hydrophilic moiety to the molecule, which would be cleaved in vivo to release the active ketone. nih.gov For instance, researchers have successfully employed a prodrug strategy for pyrazolo[3,4-d]pyrimidine compounds, significantly improving their aqueous solubility. nih.gov

Furthermore, the development of targeted delivery systems could enhance the therapeutic index of 3,5-diphenylpyrazolyl piperidyl ketone by ensuring its accumulation at the site of action while minimizing off-target effects. This could involve encapsulating the compound in nanoparticles or conjugating it to a targeting ligand that recognizes specific receptors on diseased cells. nih.gov

Addressing Challenges in Scaffold Optimization and Selectivity Profiling

While the pyrazole scaffold is considered a "privileged" structure in medicinal chemistry, its optimization for specific targets presents considerable challenges. nih.gov A key hurdle is achieving high selectivity for the desired biological target to minimize off-target effects and associated toxicities. nih.gov